molecular formula C28H38S3 B14060735 8,10-bis(2-ethylhexyl)-3,9,15-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7,10,13-hexaene

8,10-bis(2-ethylhexyl)-3,9,15-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7,10,13-hexaene

Cat. No.: B14060735
M. Wt: 470.8 g/mol
InChI Key: PFDQDKRNKRFWJS-UHFFFAOYSA-N
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Description

8,10-bis(2-ethylhexyl)-3,9,15-trithiatetracyclo[103002,607,11]pentadeca-1(12),2(6),4,7,10,13-hexaene is a complex organic compound characterized by its unique tetracyclic structure and the presence of sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10-bis(2-ethylhexyl)-3,9,15-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7,10,13-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of sulfur atoms and the attachment of 2-ethylhexyl groups. Common reagents used in these reactions include organosulfur compounds, alkyl halides, and strong bases. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

8,10-bis(2-ethylhexyl)-3,9,15-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7,10,13-hexaene can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfur atoms or to alter the tetracyclic structure.

    Substitution: The 2-ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler hydrocarbons or altered tetracyclic structures.

Scientific Research Applications

8,10-bis(2-ethylhexyl)-3,9,15-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7,10,13-hexaene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying sulfur-containing tetracyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 8,10-bis(2-ethylhexyl)-3,9,15-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7,10,13-hexaene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the tetracyclic structure can interact with hydrophobic pockets in proteins, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    1,3,6,8,11,13-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7,12-triene: Another tetracyclic compound with nitrogen atoms instead of sulfur.

    2,4,6-tris(2-ethylhexyl)-1,3,5-trithiane: A trithiane derivative with similar alkyl groups.

Uniqueness

8,10-bis(2-ethylhexyl)-3,9,15-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7,10,13-hexaene is unique due to its combination of a tetracyclic structure with sulfur atoms and 2-ethylhexyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C28H38S3

Molecular Weight

470.8 g/mol

IUPAC Name

8,10-bis(2-ethylhexyl)-3,9,15-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7,10,13-hexaene

InChI

InChI=1S/C28H38S3/c1-5-9-11-19(7-3)17-23-25-21-13-15-29-27(21)28-22(14-16-30-28)26(25)24(31-23)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3

InChI Key

PFDQDKRNKRFWJS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=C2C3=C(C4=C(C2=C(S1)CC(CC)CCCC)C=CS4)SC=C3

Origin of Product

United States

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